

Reference Standard Guide: 2,2,6,6-Tetramethylmorpholine-4-carboxamide

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Compound of Interest

Compound Name: 2,2,6,6-Tetramethylmorpholine-4-carboxamide

Cat. No.: B13586687

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CAS: 1593440-68-6 | Formula: C₉H₁₈N₂O₂ | M.W.: 186.25

Da

Executive Summary & Technical Context

2,2,6,6-tetramethylmorpholine-4-carboxamide is a urea derivative of the hindered amine 2,2,6,6-tetramethylmorpholine. In drug development, it primarily serves two critical roles:

- **Building Block/Intermediate:** A stable precursor used in the synthesis of PI3K/mTOR inhibitors and other kinase inhibitors where a hindered morpholine scaffold is required to improve metabolic stability (blocking P450 oxidation sites).
- **Process Impurity Standard:** A reference marker for monitoring the incomplete coupling or degradation of the morpholine moiety in Active Pharmaceutical Ingredients (APIs).

Critical Analytical Insight: Unlike many drug metabolites (e.g., Alpelisib's BZG791), this molecule lacks a conjugated aromatic system. Consequently, it exhibits negligible UV absorbance >220 nm. Researchers relying on standard UV-HPLC methods (254 nm) will likely

face false negatives. This guide prioritizes LC-MS/MS and Charged Aerosol Detection (CAD) for accurate validation.

Comparative Analysis of Reference Standard Grades

Selecting the appropriate grade is dictated by the stage of development (Early Discovery vs. GMP Release).

Table 1: Performance Matrix of Standard Alternatives

Feature	Grade A: Certified Reference Material (CRM)	Grade B: Analytical Standard (High Purity)	Grade C: Research Chemical (Building Block)
Primary Use	GMP Batch Release, Quantitation of Impurities	Method Validation, Routine QC	Early Synthesis, Qualitative ID
Purity Assignment	qNMR + Mass Balance (ISO 17034)	HPLC Area % (often UV-biased)	Crude NMR or GC Area %
Uncertainty	Explicitly calculated (e.g., $\pm 0.5\%$)	Not provided	High / Unknown
Water/Solvent Content	Quantified (KF / TGA)	Estimated	Often ignored
Detection Risk	Low (Certified content corrects for response factors)	Medium (May overestimate purity if UV used)	High (Salts/Solvents may skew weight)

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Expert Recommendation: For quantitative impurity profiling of non-chromophoric compounds like this urea derivative, Grade B (Analytical Standard) characterized by qNMR is the minimum viable standard. Using Grade C introduces significant gravimetric errors due to the likely presence of hygroscopic salts.

Experimental Protocols & Validation

Protocol A: Identity Confirmation (NMR & MS)

Rationale: Due to the high symmetry of the 2,2,6,6-tetramethyl group, the NMR spectrum is distinct and diagnostic.

- ¹H NMR (400 MHz, DMSO-d₆):
 - δ 1.10 ppm (s, 12H): Four equivalent methyl groups (Strong singlet).
 - δ 3.40 ppm (s, 4H): Methylene protons of the morpholine ring.
 - δ 5.8-6.0 ppm (br s, 2H): Urea -NH₂ protons (Exchangeable with D₂O).
 - Note: The absence of aromatic signals confirms the isolation of the morpholine fragment from the parent drug scaffold.
- Mass Spectrometry (ESI+):
 - Target Ion: [M+H]⁺ = 187.26 m/z.
 - Fragment: Loss of -CONH₂ (43 Da) or Methyl (15 Da) depending on collision energy.

Protocol B: Purity Assessment (The "Invisible" Peak Problem)

Rationale: Standard UV detection is insufficient. This protocol uses a Universal Detector.

Methodology: HPLC-CAD (Charged Aerosol Detection)

- Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18), 2.1 x 100 mm, 2.5 μ m.
- Mobile Phase:
 - A: 10 mM Ammonium Formate in Water (pH 3.8).
 - B: Acetonitrile.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection:
 - Primary: CAD (Nebulizer Temp: 35°C).
 - Secondary: UV at 205 nm (only for confirmation; expect low sensitivity).
- Success Criteria: The CAD response is mass-dependent, allowing accurate purity calculation even without a specific extinction coefficient.

Synthesis & Degradation Pathways

Understanding the origin of this standard is vital for impurity profiling.

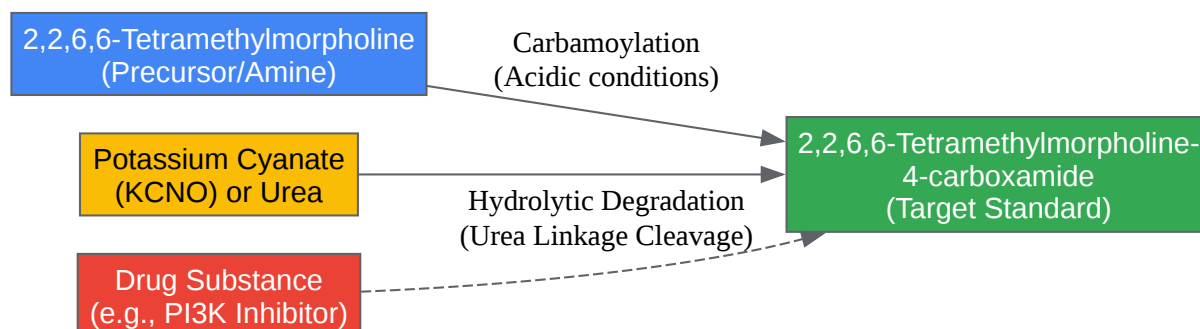


Figure 1: Formation Pathways for 2,2,6,6-Tetramethylmorpholine-4-carboxamide

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Figure 1: The standard can be generated synthetically (forward reaction) or appear as a degradation product (reverse hydrolysis) of complex kinase inhibitors containing this moiety.[1]

Strategic Decision Tree: Selecting the Right Standard

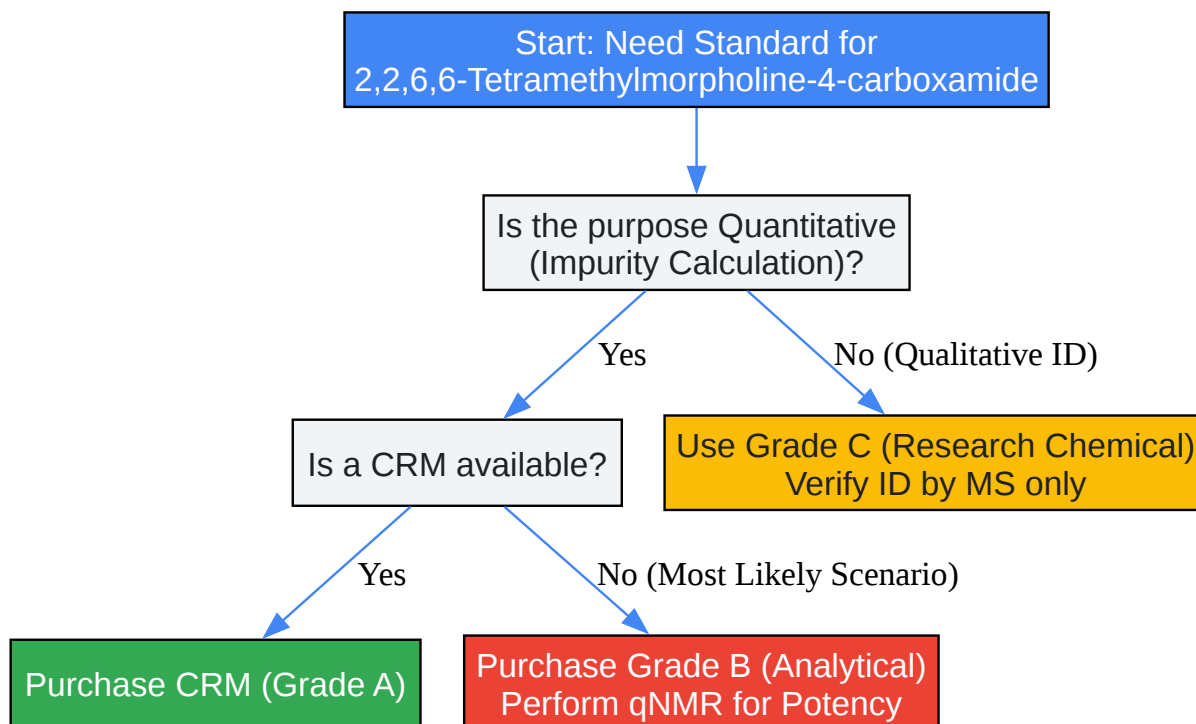


Figure 2: Selection Strategy for Reference Standards

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Figure 2: Due to limited commercial availability of CRMs for this specific intermediate, in-house characterization via qNMR (Action 3) is the most common rigorous path.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56649450, Alpelisib. Retrieved from [\[Link\]](#) (Context on PI3K inhibitor structures).
- European Medicines Agency (2020). Assessment Report: Piqray (Alpelisib). EMA/CHMP/321881/2020. Retrieved from [\[Link\]](#) (Context on impurity profiling requirements).

- Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Pharmaceutical and Biomedical Analysis. (Methodology for qNMR purity assignment).

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Sources

- [1. Alpelisib - Wikipedia \[en.wikipedia.org\]](#)
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